molecular formula C8H8F3N3O2 B3036460 2-cyano-N'-[(2Z)-5,5,5-trifluoro-4-oxopentan-2-ylidene]acetohydrazide CAS No. 343955-25-9

2-cyano-N'-[(2Z)-5,5,5-trifluoro-4-oxopentan-2-ylidene]acetohydrazide

Cat. No.: B3036460
CAS No.: 343955-25-9
M. Wt: 235.16 g/mol
InChI Key: SDGRECJRTKVUOW-ACAGNQJTSA-N
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Description

2-cyano-N’-[(2Z)-5,5,5-trifluoro-4-oxopentan-2-ylidene]acetohydrazide is an organic compound with the molecular formula C8H8F3N3O2. It is a derivative of acetohydrazide and contains functional groups such as cyano, trifluoromethyl, and oxo groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N’-[(2Z)-5,5,5-trifluoro-4-oxopentan-2-ylidene]acetohydrazide typically involves the condensation reaction between cyanoacetohydrazide and a trifluoromethyl ketone. The reaction is carried out under mild conditions, often in the presence of a catalyst such as acetic acid or a base like sodium acetate. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N’-[(2Z)-5,5,5-trifluoro-4-oxopentan-2-ylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-cyano-N’-[(2Z)-5,5,5-trifluoro-4-oxopentan-2-ylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyano-N’-[(2Z)-5,5,5-trifluoro-4-oxopentan-2-ylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group enhances the compound’s binding affinity and specificity for its targets. Additionally, the cyano group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N’-[(2Z)-5,5,5-trifluoro-4-oxopentan-2-ylidene]acetohydrazide
  • 2-cyano-N’-[(2Z)-4,4,4-trifluoro-1-methyl-3-oxobutylidene]acetohydrazide
  • 2-cyano-N’-[(2Z)-5,5,5-trifluoro-4-oxopentan-2-ylidene]acetohydrazide

Uniqueness

The uniqueness of 2-cyano-N’-[(2Z)-5,5,5-trifluoro-4-oxopentan-2-ylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in biological systems. Additionally, the cyano group provides a site for further chemical modifications, allowing for the development of a wide range of derivatives with tailored properties .

Properties

IUPAC Name

2-cyano-N-[(Z)-(5,5,5-trifluoro-4-oxopentan-2-ylidene)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O2/c1-5(4-6(15)8(9,10)11)13-14-7(16)2-3-12/h2,4H2,1H3,(H,14,16)/b13-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGRECJRTKVUOW-ACAGNQJTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CC#N)CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)CC#N)/CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-N'-[(2Z)-5,5,5-trifluoro-4-oxopentan-2-ylidene]acetohydrazide
Reactant of Route 2
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2-cyano-N'-[(2Z)-5,5,5-trifluoro-4-oxopentan-2-ylidene]acetohydrazide
Reactant of Route 3
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2-cyano-N'-[(2Z)-5,5,5-trifluoro-4-oxopentan-2-ylidene]acetohydrazide
Reactant of Route 4
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2-cyano-N'-[(2Z)-5,5,5-trifluoro-4-oxopentan-2-ylidene]acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-cyano-N'-[(2Z)-5,5,5-trifluoro-4-oxopentan-2-ylidene]acetohydrazide
Reactant of Route 6
2-cyano-N'-[(2Z)-5,5,5-trifluoro-4-oxopentan-2-ylidene]acetohydrazide

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